6-Chlorothiazolo[5,4-b]pyridine
Overview
Description
6-Chlorothiazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H3ClN2S . It is an off-white to brown solid .
Synthesis Analysis
The synthesis of 6-Chlorothiazolo[5,4-b]pyridine involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The solid product is then triturated with demineralized water and ethanol, filtered, washed with ethanol and hexane, and dried in vacuo at 45° C .Molecular Structure Analysis
The molecular structure of 6-Chlorothiazolo[5,4-b]pyridine is represented by the InChI code1S/C6H3ClN2S/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H
. The molecular weight of this compound is 170.62 g/mol . Physical And Chemical Properties Analysis
6-Chlorothiazolo[5,4-b]pyridine is a yellow solid with a melting point of 161-163°C. Its molecular formula is C6H3ClN2S and its molecular weight is 202.68 g/mol . This compound is slightly soluble in water but soluble in various organic solvents such as ethanol, acetone, and chloroform.Scientific Research Applications
Synthesis and Chemical Properties
6-Chlorothiazolo[5,4-b]pyridine and its derivatives have been a subject of interest in synthetic chemistry due to their versatile applications. Notably, a single-step synthesis process for 2-amino-7-chlorothiazolo[5,4-d]pyrimidines has been achieved, which is significant for producing novel, differentially functionalized thiazolopyrimidines (Liu et al., 2005). Additionally, a one-step synthesis method has been developed for thiazolo[5,4-b]pyridines from chloronitropyridines and thioamides or thioureas, further expanding the range of derivatives and their potential applications (Sahasrabudhe et al., 2009).
Corrosion Inhibition
In the field of materials science, derivatives of 6-Chlorothiazolo[5,4-b]pyridine have been evaluated as inhibitors for mild steel corrosion. These studies indicate high inhibition performance, which is crucial for extending the life of metal structures (Saady et al., 2021).
Biological Activities
The imidazo[1,2-a]pyridine scaffold, closely related to 6-Chlorothiazolo[5,4-b]pyridine, has been recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This highlights the potential of 6-Chlorothiazolo[5,4-b]pyridine derivatives in the development of new therapeutic agents (Deep et al., 2016).
Antimicrobial Activity
Derivatives of 6-Chlorothiazolo[5,4-b]pyridine have also shown promise in antimicrobial applications. For instance, certain compounds have exhibited significant antibacterial activity against various strains, indicating their potential in addressing antibiotic resistance challenges (Song et al., 2017).
Cancer Research
The applications of 6-Chlorothiazolo[5,4-b]pyridine derivatives in cancer research are noteworthy. Some derivatives have been synthesized and screened for anti-cancer activity, demonstrating promising results against human cancer cell lines. This suggests their potential role in developing new anticancer therapies (Aggarwal et al., 2021).
Safety and Hazards
Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 6-Chlorothiazolo[5,4-b]pyridine . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
6-chloro-[1,3]thiazolo[5,4-b]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEOKTPAZVRSAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CS2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorothiazolo[5,4-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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